molecular formula C15H14O2 B1587070 Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 89900-94-7

Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1587070
CAS No.: 89900-94-7
M. Wt: 226.27 g/mol
InChI Key: DUPICUHZBSNQFM-UHFFFAOYSA-N
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Description

“Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate” is a chemical compound. It is a derivative of biphenyl, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . The compound has a molecular weight of 168.2344 .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone . Another method involves the reaction of 3-chloro-2-methylbiphenyl with a Grignard reagent, followed by reaction with polyformaldehyde diethyl acetal .


Molecular Structure Analysis

The molecular structure of “Methyl 3’-methyl-[1,1’-biphenyl]-4-carboxylate” can be viewed using Java or Javascript . The compound consists of two connected phenyl rings .


Physical and Chemical Properties Analysis

The compound is a white crystal . It is soluble in organic solvents like ethanol, benzene, toluene, but insoluble in water .

Scientific Research Applications

Fluorescent Chloride Sensor

Methyl 2′-aminobiphenyl-4-carboxylate, derived from methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, has been used as an optical chloride sensor. This compound was synthesized through Suzuki-Miyaura cross-coupling followed by selective nitration. It demonstrates a shift from blue to bright green emission in the presence of chloride ions, making it a potential tool for chloride sensing in various applications (Das, Mohar, & Bag, 2021).

Nonlinear Optical Properties

Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a derivative of this compound, has been studied for its nonlinear optical properties. This compound, prepared from a cyclohexenone derivative, exhibited significant hyperpolarizability, suggesting its potential in nonlinear optical applications (Mary et al., 2014).

Antimicrobial Properties

Certain biphenyl derivatives like 4-(3-methyl-but-2-enyl)-5-methoxy-[1,1'-biphenyl]-3-ol have been isolated from natural sources and shown to possess antibacterial activity. These derivatives offer potential for development into new antimicrobial agents (Khan & Shoeb, 1984).

Catalytic Applications

Research into Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids, including derivatives of this compound, has opened up new pathways in synthetic chemistry. This approach facilitates efficient modifications of simple aliphatic and aromatic acids, which can be useful in various chemical syntheses (Giri et al., 2007).

Synthesis of Advanced Materials

Biphenyl derivatives, including those related to this compound, have been used in the synthesis of advanced materials. For instance, they have been utilized in the templated synthesis of metal-organic frameworks and materials with high-triplet state energy, relevant for applications like organic light-emitting diodes (Zhang et al., 2012).

Properties

IUPAC Name

methyl 4-(3-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPICUHZBSNQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362665
Record name Methyl 4-(3-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89900-94-7
Record name Methyl 4-(3-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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